(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
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Description
“®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is a chemical compound that is part of a class of molecules that contain a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Anti-Fibrotic Activity
The study by Gu et al highlights the anti-fibrotic potential of this compound. Specifically, they synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent anti-fibrotic effects, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These findings suggest that ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole derivatives could be promising candidates for novel anti-fibrotic therapies.
FAP-Targeted Ligands for Imaging
In another study , researchers synthesized FAP-targeted ligands based on ®-pyrrolidin-2-yl-boronic acid. These ligands, such as SB02055 and SB04028 , could potentially be used for imaging applications. FAP (fibroblast activation protein) is overexpressed in various cancers, making it an attractive target for diagnostic imaging.
Catalyst-Free Synthesis of Heterocyclic Compounds
The compound’s pyridine moiety allows for efficient synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This catalyst-free approach simplifies the synthetic process and expands the toolbox for accessing diverse heterocyclic structures.
Antimicrobial Properties
Historically, pyrimidine derivatives have demonstrated antimicrobial activity . While specific data on ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antimicrobial effects are not available, its pyrimidine core suggests potential in this area.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine derivatives have been explored as antiviral agents . Further investigations could reveal whether this compound exhibits antiviral activity against specific viruses.
Antitumor Potential
Pyrimidine-based compounds have shown promise as antitumor agents . Although direct evidence for ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antitumor effects is lacking, its structural features warrant further investigation in cancer research.
properties
IUPAC Name |
4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVUSQZWKHWOLS-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)[C@H]2CCCN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole |
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